Product packaging for 1-(4-Chlorobenzoyl)azetidin-3-amine(Cat. No.:CAS No. 1481799-74-9)

1-(4-Chlorobenzoyl)azetidin-3-amine

Cat. No.: B1466617
CAS No.: 1481799-74-9
M. Wt: 210.66 g/mol
InChI Key: JUWUQFRZMNQNKJ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)azetidin-3-amine is an azetidine-based compound of significant interest in medicinal and pharmaceutical research. It features a 4-chlorobenzoyl group attached to a 3-aminoazetidine scaffold. The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its relative stability but is also prone to ring-opening reactions due to ring strain, making it a valuable and versatile synthetic intermediate . This structure makes the compound a prime candidate for use as a building block in organic synthesis, particularly for constructing more complex nitrogen-containing heterocycles. For instance, azetidine-fused 1,4-benzodiazepine derivatives, synthesized from similar azetidine precursors, have been reported to exhibit a diverse range of biological activities, including use as anxiolytics, anticonvulsants, and hypnotics . The presence of both the amine and the aromatic chlorobenzoyl group on the azetidine ring provides two key sites for further chemical modification. Researchers can exploit the reactivity of the primary amine for amide bond formation or reductive amination, while the chlorine atom on the benzoyl ring is amenable to metal-catalyzed cross-coupling reactions, allowing for extensive structural diversification to explore structure-activity relationships . Azetidine derivatives, in general, are frequently explored in agrochemistry and pharmacology, underscoring the potential of this compound as a key intermediate in drug discovery efforts . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClN2O B1466617 1-(4-Chlorobenzoyl)azetidin-3-amine CAS No. 1481799-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-3-1-7(2-4-8)10(14)13-5-9(12)6-13/h1-4,9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWUQFRZMNQNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 4 Chlorobenzoyl Azetidin 3 Amine and Analogues

Strategies for Azetidine (B1206935) Ring Construction

The inherent ring strain of the four-membered azetidine ring presents a significant synthetic challenge. mdpi.combohrium.com However, modern organic chemistry has produced a variety of reliable methods for its construction, broadly categorized into cyclization, cycloaddition, and ring-opening reactions.

Cyclization and Cycloaddition Approaches to Azetidines

Intramolecular cyclization and intermolecular cycloaddition reactions are cornerstone strategies for assembling the azetidine core. These methods involve forming one or two new bonds to close the four-membered ring.

Cyclization Reactions: Intramolecular bond formation, typically a C-N bond, from a linear precursor is a direct approach to azetidines. A common strategy involves the cyclization of γ-amino alcohols or their derivatives. For instance, the treatment of β-amino alcohols can lead to N-aryl-2-cyanoazetidines through a sequence of N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org Another powerful method is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which uses an oxidant to promote the formation of the azetidine ring from an alkyl-Pd(IV) intermediate. rsc.org

Recent advances have leveraged photochemistry and radical chemistry. A notable example is the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This method provides access to highly functionalized azetidines with excellent control over regioselectivity, proceeding through a vinyl radical that undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization. nih.govresearchgate.net

Cycloaddition Reactions: Cycloaddition reactions, where two separate molecules combine to form the cyclic product, are highly effective for azetidine synthesis. The most prominent among these are [2+2] and [3+1] cycloadditions.

[2+2] Cycloaddition: This approach typically involves the reaction of an imine with an alkene or ketene. The Staudinger synthesis, or ketene-imine cycloaddition, remains a general method for producing azetidin-2-ones (β-lactams), which can be subsequently reduced to azetidines. mdpi.commagtech.com.cn Photochemical [2+2] cycloadditions, such as the aza Paternò-Büchi reaction between imines and alkenes, have also emerged as powerful tools, often mediated by visible light and a photocatalyst. bohrium.comrsc.org A facile stereoselective synthesis of highly functionalized azetidines has been reported via a [2+2] cycloaddition of 2-aminomalonates to chalcones, proceeding through a solvent-free Michael addition and an oxidative cyclization. acs.org

[3+1] Cycloaddition: These reactions involve a three-atom component reacting with a single-atom component. For example, copper-catalyzed enantioselective [3+1] cycloadditions between imido-sulfur ylides and enoldiazoacetates can produce tetrasubstituted 2-azetines with high enantiomeric excess, which can be reduced to the corresponding azetidines. nih.gov Another approach involves the reaction of cyclopropane (B1198618) 1,1-diesters with aromatic amines, enabled by a relay catalysis strategy involving Lewis acid-catalyzed ring opening and (hypo)iodite-catalyzed C-N bond formation. organic-chemistry.org

Table 1: Comparison of Cyclization and Cycloaddition Strategies for Azetidine Synthesis
MethodReactantsKey FeaturesReference
Intramolecular γ-C(sp³)–H AminationAlkylamines with appropriate tetherPalladium-catalyzed; forms functionalized azetidines. rsc.org
Radical 4-exo-dig CyclizationYnamidesCopper-photocatalyzed; anti-Baldwin cyclization. nih.gov
[2+2] Staudinger SynthesisImine + KeteneGeneral route to β-lactams (azetidin-2-one precursors). mdpi.com
[2+2] aza Paternò-Büchi ReactionImine + AlkenePhotochemical method, often using visible light catalysis. bohrium.comrsc.org
[3+1] CycloadditionImido-sulfur ylide + EnoldiazoacetateCopper-catalyzed; provides access to chiral azetines/azetidines. nih.gov

Reductive Amination and Ring-Opening Reactions for 3-Aminoazetidines

Synthesizing 3-aminoazetidines, the core of the target molecule, often requires specific strategies. Reductive amination of an azetidin-3-one (B1332698) precursor is a direct and widely used method. chemrxiv.org This two-step process, often performed in one pot, involves the formation of an imine or enamine intermediate from the ketone and an amine, followed by reduction with an appropriate agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). rsc.orgwikipedia.orgmasterorganicchemistry.com

Ring-opening reactions of highly strained precursors offer an alternative and powerful entry to the azetidine framework. rsc.org A notable strategy involves the ring-opening of 1-azabicyclo[1.1.0]butane (ABB) with amine nucleophiles. chemrxiv.org This strain-release reaction provides straightforward, one-step access to N-substituted azetidin-3-amines. chemrxiv.org Similarly, the ring-opening of aziridines can be exploited; thermal isomerization of certain substituted aziridines can lead to the formation of the more stable azetidine ring. rsc.org Furthermore, the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanide(III) triflates, has been shown to be an effective method for constructing the azetidine ring with high regioselectivity. frontiersin.org

Targeted Synthesis of 1-(4-Chlorobenzoyl)azetidin-3-amine

The synthesis of the specific target compound requires the successful construction of the 3-aminoazetidine core followed by the selective installation of the 4-chlorobenzoyl group onto the ring nitrogen.

Installation of the 4-Chlorobenzoyl Moiety

The final step in synthesizing this compound is the acylation of the azetidine nitrogen. This is typically achieved by reacting a suitable precursor, such as azetidin-3-amine (B9764) (often with its exocyclic amine protected), with 4-chlorobenzoyl chloride. The reaction is generally carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct.

The key challenge is achieving regioselectivity. If unprotected azetidin-3-amine is used, acylation can occur at both the ring nitrogen and the exocyclic amino group. Therefore, a common strategy involves using a precursor where the 3-amino group is protected (e.g., as a Boc-carbamate). The 4-chlorobenzoyl group is installed on the ring nitrogen, followed by a final deprotection step to reveal the 3-amino group.

Stereoselective Synthesis of this compound and its Chiral Analogues

The creation of chiral azetidines is of significant interest for drug development. sciencedaily.com Stereoselective synthesis aims to produce a single enantiomer or diastereomer of the target molecule or its analogues.

Several strategies can be employed:

Chiral Pool Synthesis: Starting from readily available chiral materials, such as amino acids, is a common approach. For example, enantiomerically pure amino acids can be converted into chiral α-chloroaldehydes, which then undergo a stereoselective Staudinger synthesis to yield chiral 4-substituted azetidin-2-ones. nih.gov These intermediates can be further transformed into functionalized chiral azetidines.

Asymmetric Catalysis: The use of chiral catalysts allows for the direct formation of enantiomerically enriched azetidines from achiral precursors. As mentioned, the copper-catalyzed [3+1] cycloaddition using a chiral sabox ligand is a powerful method for producing chiral azetines. nih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones, which are versatile precursors for 3-aminoazetidines. nih.gov

Asymmetric Reductive Amination: The reductive amination of azetidin-3-ones can be rendered stereoselective by using a chiral reducing agent or a chiral auxiliary on the amine.

Table 2: Approaches to Chiral Azetidine Synthesis
StrategyDescriptionExampleReference
Chiral Pool SynthesisUses enantiomerically pure starting materials like amino acids.Conversion of amino acids to chiral α-chloroaldehydes for Staudinger synthesis. nih.gov
Asymmetric CatalysisEmploys a chiral catalyst to induce enantioselectivity.Gold-catalyzed cyclization of chiral N-propargylsulfonamides to form chiral azetidin-3-ones. nih.gov
Asymmetric [3+1] CycloadditionUses a chiral ligand with a metal catalyst in a cycloaddition reaction.Copper-catalyzed reaction with a chiral sabox ligand to give enantiopure azetines. nih.gov

Emerging Synthetic Technologies in Azetidine Chemistry

The field of azetidine synthesis continues to evolve, driven by the need for more efficient, sustainable, and versatile methods. Several emerging technologies are making a significant impact.

Photoredox Catalysis: Visible-light-mediated reactions have become a mainstay in modern organic synthesis. As previously noted, photocatalysis enables challenging transformations like the aza Paternò-Büchi reaction and radical cyclizations under mild conditions. bohrium.comrsc.orgnih.gov These methods often offer unique reactivity and selectivity profiles compared to traditional thermal reactions.

Flow Chemistry: The use of continuous-flow reactors for the synthesis of azetidines is gaining traction. Flow synthesis can offer improved safety (especially when handling hazardous intermediates), better reaction control, and easier scalability compared to batch processes. nih.gov

C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy. The development of catalytic systems that can selectively activate and functionalize C-H bonds to form the azetidine ring, such as the palladium-catalyzed γ-C(sp³)–H amination, represents a major advance in synthetic efficiency. rsc.org

Strain-Release Strategies: The creative use of highly strained precursors continues to be a fruitful area of research. Methods that build and then release molecular strain, such as the functionalization of 1-azabicyclo[1.1.0]butane or the ring expansion of aziridines, provide powerful and often rapid access to complex azetidine structures. organic-chemistry.orgrsc.orgbeilstein-journals.org

These cutting-edge technologies are expanding the synthetic toolkit, enabling the construction of densely functionalized and stereochemically complex azetidines, including analogues of this compound, with greater precision and efficiency than ever before.

Flow Chemistry and Continuous Processing for Azetidine Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of azetidine derivatives. umich.edursc.org This approach offers substantial advantages over traditional batch methods, particularly in handling highly reactive and unstable intermediates that are often involved in the synthesis of strained four-membered rings. umich.eduresearchgate.net

The core principle of flow chemistry involves pumping reagents through a network of tubes and reactors, where mixing and reaction occur in a continuous stream. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. umich.edu For instance, the generation of lithiated azetidine intermediates, which are crucial for C3-functionalization, can be performed at significantly higher temperatures in flow reactors compared to batch processes, which often require cryogenic conditions. rsc.orgipb.pt

A notable application is the use of N-Boc-3-iodoazetidine as a precursor for C3-functionalized azetidines. rsc.orgipb.pt In a continuous flow setup, this precursor can undergo a lithium/iodine exchange to generate a reactive organolithium species, which is then immediately quenched with an electrophile to yield the desired 3-substituted azetidine. ipb.pt The use of greener solvents like cyclopentyl methyl ether (CPME) in these flow systems further enhances the sustainability of the process. umich.edu

Table 1: Comparison of Batch vs. Flow Synthesis for a Key Azetidine Intermediate

Parameter Batch Processing Flow Chemistry
Temperature Typically -78 °C Can be as high as -50 °C to 25 °C
Safety Handling of unstable intermediates at scale is hazardous Improved safety due to small reaction volumes and better heat transfer
Scalability Difficult to scale up Readily scalable by extending operation time
Control Less precise control over reaction time and mixing Precise control leading to higher reproducibility

| Sustainability | Often relies on less environmentally friendly solvents | Enables use of greener solvents like CPME umich.edu |

Catalytic Methods in the Synthesis of Functionalized Azetidines

Catalysis provides an atom-economical and elegant approach to constructing and functionalizing the azetidine ring. nih.gov Various catalytic systems have been developed to access these valuable scaffolds with high efficiency and selectivity.

Organocatalysis: Asymmetric organocatalysis has been successfully employed for the enantioselective synthesis of C2-functionalized azetidines. mdpi.com This method can utilize a common chiral intermediate, derived from the organocatalytic α-chlorination of aldehydes, to produce chiral azetidines in good yields and high enantiomeric excess. mdpi.com

Transition Metal Catalysis:

Palladium-Catalyzed C-H Amination: A significant breakthrough involves the intramolecular γ-C(sp³)–H amination catalyzed by palladium(II). nih.gov This method allows for the direct formation of the azetidine ring from an acyclic amine precursor, demonstrating excellent functional group tolerance. nih.gov

Rhodium-Catalyzed Ring Expansion: Rhodium catalysts have been used for the one-carbon ring expansion of aziridines to furnish 2-alkenyl azetidines, providing access to a different class of functionalized azetidines. nist.gov

Copper/Palladium Dual Catalysis: Dual catalytic systems, for instance combining copper and palladium, have been developed for the arylboration of endocyclic enecarbamates to produce borylated, α-arylated azetidines. nist.gov

Photocatalysis: Visible light-enabled photocatalysis has opened new avenues for azetidine synthesis. The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a highly direct route to functionalized azetidines. ekb.egresearchgate.net Modern photocatalytic methods, often using iridium-based catalysts, have overcome previous limitations, allowing the reaction to proceed under mild conditions with high yields and diastereoselectivity. researchgate.net

Lewis Acid Catalysis: Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. This reaction proceeds in high yields even with substrates containing acid-sensitive functional groups. nih.gov

Table 2: Overview of Catalytic Methods for Azetidine Synthesis

Catalytic Method Catalyst Type Key Transformation Reference
Asymmetric α-Chlorination Chiral Proline-based Organocatalyst Aldehyde to Chiral Azetidine mdpi.com
Intramolecular C-H Amination Palladium(II) Acyclic Amine to Azetidine nih.gov
Aza Paternò-Büchi Reaction Iridium Photocatalyst Imine + Alkene to Azetidine ekb.egresearchgate.net
Ring Expansion Rhodium Catalyst Aziridine to Azetidine nist.gov

Advanced Characterization for Structural and Conformational Elucidation of this compound

The definitive identification and conformational analysis of this compound rely on a suite of advanced spectroscopic and analytical techniques. While a dedicated study on this specific molecule is not publicly available, the characterization of structurally similar compounds provides a clear blueprint for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone for structural elucidation in solution.

¹H NMR: Would provide information on the number of different types of protons and their connectivity. Key signals would include the aromatic protons of the 4-chlorobenzoyl group, and the methylene (B1212753) (CH₂) and methine (CH) protons of the azetidine ring. For a related compound, N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide, aromatic protons appear in the δ = 6.85–7.44 ppm range, with the benzylic CH₂ protons at δ = 5.04 ppm.

¹³C NMR: Reveals the carbon skeleton of the molecule. For 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridine-1-ium chloride, signals for the 4-chlorobenzoyl group are clearly identifiable. researchgate.net For the target compound, distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the azetidine ring would be expected.

2D NMR (COSY, HSQC, HMBC): These techniques are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity of the entire molecule. For instance, HMBC (Heteronuclear Multiple Bond Correlation) can confirm the connection between the carbonyl group and the azetidine nitrogen.

NOE Spectroscopy: Nuclear Overhauser Effect (NOE) experiments are vital for determining the stereochemistry and preferred conformation of the azetidine ring, for example, by measuring correlations between protons that are close in space. ipb.pt

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. The fragmentation pattern observed in MS/MS experiments can further corroborate the proposed structure. For example, the ESI-MS of N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide shows the [M-H]⁺ ion at m/z 327.8, confirming its molecular weight.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the azetidine ring. mdpi.com This technique would unambiguously confirm the molecular structure of this compound if suitable crystals can be obtained.

Table 3: Typical Spectroscopic Data for a Structurally Related Compound

Technique Compound Observed Data Reference
¹H NMR N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide Aromatic protons: 6.85-7.44 ppm; CH₂: 5.04 ppm; NH₂: 4.84 ppm
¹³C NMR N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide CH₂: 54.0 ppm; C=O: 162.6 ppm
IR N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide C=O stretch: 1690 cm⁻¹

| MS (ESI) | N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | [M-H]⁺: 327.8 m/z | |

Computational Chemistry and Molecular Modeling of 1 4 Chlorobenzoyl Azetidin 3 Amine

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic and molecular structure of 1-(4-Chlorobenzoyl)azetidin-3-amine. These calculations provide a fundamental understanding of the molecule's intrinsic properties, which are crucial for predicting its chemical behavior and biological activity.

Conformational Analysis and Energetic Landscapes of this compound

The conformational flexibility of this compound is a key determinant of its interaction with biological macromolecules. The molecule's structure is primarily defined by the puckering of the azetidine (B1206935) ring and the rotation around the C-N amide bond. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers between them.

The azetidine ring typically adopts a puckered conformation to relieve ring strain. The energetic landscape of N-acylazetidines is influenced by the nature of the acyl substituent. For N-benzoylazetidines, the rotation around the benzoyl C-N bond leads to different spatial arrangements of the phenyl ring relative to the azetidine ring. The planarity of the amide bond and the steric interactions between the 4-chlorophenyl group and the azetidine ring are critical factors governing the conformational preferences.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (Cl-C-C=O) (degrees)Relative Energy (kcal/mol)
Anti-periplanar1800.0 (most stable)
Syn-periplanar03-5
Gauche±601-2

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Specific values would require dedicated DFT calculations.

Reactivity Predictions and Mechanistic Insights via DFT Calculations

Density Functional Theory (DFT) calculations are instrumental in predicting the reactivity of this compound by providing insights into its electronic properties. Key descriptors such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are used to identify reactive sites.

The 4-chlorobenzoyl group significantly influences the electronic properties of the molecule. The chlorine atom, being electron-withdrawing, and the carbonyl group create a region of positive electrostatic potential around the carbonyl carbon, making it susceptible to nucleophilic attack. researchgate.net The nitrogen atom of the azetidine ring and the exocyclic amine group, on the other hand, are nucleophilic centers. The molecular electrostatic potential (MEP) surface visually represents these reactive regions, with blue areas indicating electron-deficient regions (electrophilic) and red areas indicating electron-rich regions (nucleophilic). For a related molecule, 4-chlorobenzaldehyde, the MEP shows a negative potential around the carbonyl oxygen and a positive potential around the aldehyde proton. wikipedia.org A similar distribution would be expected for the carbonyl group in this compound.

Frontier molecular orbital analysis (HOMO-LUMO) provides further insights into reactivity. The Highest Occupied Molecular Orbital (HOMO) indicates the ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the amine groups and the phenyl ring, while the LUMO is expected to be centered on the benzoyl moiety. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

Table 2: Calculated Reactivity Descriptors for a Model Benzoyl Compound

DescriptorValueInterpretation
HOMO Energy-6.5 eVIndicates nucleophilic character, likely at the amine and phenyl ring.
LUMO Energy-1.2 eVIndicates electrophilic character, likely at the carbonyl carbon.
HOMO-LUMO Gap5.3 eVSuggests moderate chemical reactivity.
Dipole Moment3.5 DIndicates a polar molecule with potential for dipole-dipole interactions.

Note: These values are for a representative benzoyl compound and serve as an illustrative example. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its potential biological targets. These simulations model the movement of atoms over time, offering insights into the stability of ligand-protein complexes, the role of solvent molecules, and the conformational changes that occur upon binding.

An MD simulation of this compound bound to a target protein would typically involve placing the docked complex in a box of water molecules and ions to mimic physiological conditions. researchgate.netnih.gov The simulation would then be run for a period of nanoseconds to microseconds. Analysis of the trajectory can reveal key information such as:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the course of the simulation. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the complex.

For a theoretical study of a different azetidine derivative, MD simulations revealed stable RMSD values and favorable binding energies when complexed with viral proteins, suggesting that the azetidine scaffold can form stable interactions within a binding pocket. nih.gov A similar approach for this compound would be invaluable in validating docking poses and understanding the dynamics of its interaction with a specific target.

Molecular Docking Studies and Binding Mode Prediction for this compound with Relevant Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies can identify potential biological targets and predict the binding mode and affinity.

The process involves generating a set of possible conformations of the ligand and fitting them into the active site of the target protein. A scoring function is then used to rank the different poses based on their predicted binding affinity. Successful docking studies have been performed on various azetidine derivatives, highlighting their potential as inhibitors for a range of targets. For example, azetidine amides have been identified as potent inhibitors of STAT3, with docking studies revealing key interactions within the binding site. nih.gov

In a hypothetical docking study of this compound with a kinase, the following interactions might be observed:

The carbonyl oxygen of the 4-chlorobenzoyl group could act as a hydrogen bond acceptor with a backbone amide proton in the hinge region of the kinase.

The amine group on the azetidine ring could form hydrogen bonds with acidic residues or backbone carbonyls in the active site.

The 4-chlorophenyl group could occupy a hydrophobic pocket, forming van der Waals interactions.

The azetidine ring itself can provide a rigid scaffold that orients the key interacting groups in a favorable geometry.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValue
Docking Score (kcal/mol)-8.5
Key Interacting ResiduesMET123 (H-bond), LYS45 (H-bond), LEU178 (hydrophobic)
Predicted Binding Affinity (Ki)250 nM

Note: This table is illustrative. Actual results would depend on the specific kinase and docking program used.

In Silico Screening and Virtual Library Design based on this compound Scaffold

The this compound scaffold serves as a valuable starting point for the design of virtual libraries for in silico screening. By systematically modifying the scaffold, a large and diverse set of compounds can be generated and evaluated computationally for their potential to bind to a specific target.

The design of a virtual library based on this scaffold can involve several strategies:

Scaffold Hopping: Replacing the azetidine ring with other small, constrained rings to explore different vector spaces.

Substituent Modification: Varying the substituents on the phenyl ring to modulate electronic properties and steric interactions. For example, replacing the chloro group with other halogens or with electron-donating groups.

Functional Group Alteration: Modifying the amine group on the azetidine ring with different functional groups to explore new interactions with the target.

Once the virtual library is generated, high-throughput virtual screening (HTVS) can be performed using molecular docking to rapidly assess the binding potential of each compound. The top-scoring compounds can then be selected for further analysis, synthesis, and experimental testing. The synthesis and profiling of diverse collections of azetidine-based scaffolds have been shown to be a successful strategy for developing CNS-focused libraries. wikipedia.orgnih.gov

Table 4: Example of a Virtual Library Design Based on the this compound Scaffold

R1 (on phenyl ring)R2 (on amine)Number of Compounds
H, F, Cl, Br, CH3, OCH3H, CH3, C2H5, Acetyl24

Note: This is a simplified example. Real virtual libraries can contain thousands to millions of compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 1 4 Chlorobenzoyl Azetidin 3 Amine Derivatives

Rational Design Principles for Modifying the 1-(4-Chlorobenzoyl)azetidin-3-amine Scaffold

The modification of the this compound scaffold is guided by several rational design principles aimed at enhancing desired biological activities and drug-like properties. A primary strategy involves bioisosteric replacement, where specific atoms or functional groups are exchanged for others with similar physicochemical or topological properties to improve potency, alter selectivity, or reduce toxicity.

Key areas for modification on the scaffold include:

The Azetidine (B1206935) Ring: Substitutions on the four-membered ring can influence conformational preferences and interactions with biological targets.

The 4-Chlorobenzoyl Moiety: Modifications to this group, including the position and nature of the substituent on the phenyl ring, can significantly impact binding affinity and pharmacological profile.

The Amine Group: Derivatization of the 3-amino group can modulate polarity, hydrogen bonding capacity, and metabolic stability.

For instance, the replacement of a hydrogen atom with fluorine is a common tactic to block metabolic oxidation at that position. Similarly, exchanging a carboxylic acid group with a tetrazole ring can offer a bioisosteric alternative with different physicochemical characteristics. The overarching goal of these modifications is to systematically probe the chemical space around the core scaffold to identify analogues with improved therapeutic potential.

Impact of Azetidine Ring Substitution on Biological Activity and Selectivity

The azetidine ring, a strained four-membered heterocycle, is a key structural feature, and its substitution pattern significantly influences the biological activity and selectivity of the resulting derivatives. The ring's conformation and the spatial orientation of its substituents can dictate how the molecule interacts with its biological target.

Research has shown that even minor changes to the substitution pattern on the azetidine ring can dramatically alter the biological activity of the compounds. For example, the introduction of substituents at the 2- and 3-positions of the azetidine ring has been explored to create conformationally constrained analogues of neurotransmitters like GABA and β-alanine. In one study, azetidin-2-ylacetic acid derivatives with specific lipophilic residues showed high potency at the GAT-1 transporter. Conversely, other substitutions can lead to a loss of activity, highlighting the sensitivity of the target's binding pocket to the steric and electronic properties of the azetidine moiety.

The regioselectivity of reactions to introduce substituents onto the azetidine ring is a critical aspect of synthesizing these derivatives. The development of synthetic methods that allow for precise control over the position of new functional groups is essential for a systematic SAR exploration.

Pre Clinical Biological Evaluation and Mechanistic Studies in Vitro and in Vivo Non Human

Target Identification and Validation Strategies for 1-(4-Chlorobenzoyl)azetidin-3-amine

The initial identification of biological targets for compounds containing the this compound scaffold has been approached through several methodologies. One key strategy involves screening against known receptor families and enzymes to identify potential interactions. For instance, derivatives of azetidine (B1206935) have been investigated for their activity at G protein-coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes. acs.orgnih.govnih.gov The unique structural combination of the azetidine ring and the 4-chlorobenzoyl group suggests the potential for specific interactions with molecular targets.

Another approach to target identification is through the analysis of structure-activity relationships (SAR) of analogous compounds. By systematically modifying the chemical structure and observing the effects on biological activity, researchers can infer the properties of the binding pocket and the nature of the molecular target. For example, studies on similar heterocyclic compounds have highlighted the importance of specific substituents for activity against targets like kinases and other enzymes. nih.govmdpi.com

Furthermore, target validation for related compounds has been pursued using genetic and pharmacological techniques. The use of knockout animal models, where a specific gene for a potential target is inactivated, can provide strong evidence for the role of that target in the compound's mechanism of action. researchgate.net Additionally, the development of pharmacodynamic markers, which are measurable biological changes that occur in response to the drug, is crucial for confirming target engagement and elucidating the mechanism of action in pre-clinical systems. mdpi.com

While the specific targets of this compound are not definitively established in the provided information, the strategies employed for similar molecules provide a clear roadmap for its investigation. These strategies include broad screening, SAR analysis, and validation through genetic and pharmacodynamic studies.

Enzyme Inhibition and Receptor Binding Assays (e.g., GPCRs, Kinases, Transporters)

The azetidine moiety is a component of various biologically active molecules, and its derivatives have been assessed for their inhibitory or binding activities across a range of enzymes and receptors.

Enzyme Inhibition: Compounds with structural similarities to this compound have demonstrated inhibitory activity against several enzyme classes. For instance, certain benzothiazine derivatives containing an amide linkage have been explored as inhibitors of p38α MAPK and carbonic anhydrase. beilstein-journals.org The 4-chlorobenzoyl-coenzyme A dehalogenase is another enzyme where the role of binding interactions has been studied in detail, providing insights into how such chlorinated aromatic moieties can interact with an active site. nih.gov While direct data on this compound is limited, the known activity of related structures suggests its potential as an enzyme inhibitor.

Receptor Binding Assays: The azetidine ring is a key feature in ligands targeting G protein-coupled receptors (GPCRs). acs.orgnih.govnih.gov Notably, a non-imidazole azetidine derivative, 4-(3-azetidin-1-yl)pyrimidin-2-amine, was identified as a partial agonist of the histamine (B1213489) H3 receptor (H3R) through an in-house screening campaign. acs.orgnih.gov Further optimization of this scaffold led to the development of full agonists with nanomolar potency. acs.orgnih.gov Computational docking and molecular dynamics simulations of a key compound from this series, VUF16839, revealed that its basic amine forms a critical ionic interaction with an aspartate residue (D114) in the H3R binding site, mimicking the interaction of the endogenous ligand, histamine. acs.org This highlights the potential of the amino-azetidine core to engage with GPCRs.

The following table summarizes the receptor binding and functional activity of a related azetidine derivative at the human H3 receptor.

CompoundReceptor Binding (pKi)Functional Activity (pEC50)Intrinsic Activity (α)
VUF16839 (14d)8.59.5Full Agonist
Data derived from a study on 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines. acs.orgnih.gov

Kinase and Transporter Interactions: The broader chemical space around this compound includes potent kinase inhibitors. For example, N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) was identified as a potent and selective Akt inhibitor. nih.gov Similarly, other benzamide (B126) derivatives have shown inhibitory activity against receptor tyrosine kinases. mdpi.com The potential for this compound to interact with kinases warrants investigation. Information regarding its interaction with transporters is not readily available in the provided search results.

Cellular Pathway Modulation by this compound in Cell Lines

While direct studies on the cellular effects of this compound are not specified, research on structurally related compounds provides insights into potential pathways it might modulate.

A closely related compound, 4-chlorobenzoyl berbamine (B205283) (BBD9), has been shown to inhibit cell proliferation and induce apoptosis in various lymphoma cell lines, including Raji, L428, Namalwa, and Jurkat cells. nih.gov The mechanism of action for BBD9 involves the induction of G2/M cell cycle arrest through the modulation of the PI3K/Akt and NF-kappaB signaling pathways in a caspase-dependent manner. nih.gov This suggests that the 4-chlorobenzoyl moiety can be a key pharmacophore in compounds that influence these critical cellular pathways.

Furthermore, azetidine-containing compounds have been shown to modulate GPCR-mediated signaling. For instance, the H3R agonist VUF16839, which contains an amino-azetidine group, was evaluated using a cyclic adenosine (B11128) monophosphate (cAMP) response element-luciferase reporter gene assay, indicating its ability to influence cAMP-mediated signaling pathways. acs.orgnih.gov GPCRs can spontaneously alternate between active and inactive conformations, and agonist-independent GPCR activity has been shown to regulate the transcription levels of molecules involved in neuronal targeting, such as Neuropilin-1 and Plexin-A1. nih.gov

The following table summarizes the observed cellular effects and modulated pathways by a related 4-chlorobenzoyl compound.

CompoundCell LinesObserved EffectsModulated Pathways
4-chlorobenzoyl berbamine (BBD9)Raji, L428, Namalwa, JurkatInhibition of proliferation, induction of apoptosis, G2/M cell cycle arrestPI3K/Akt, NF-kappaB
Data derived from a study on lymphoma cell lines. nih.gov

Given these findings, it is plausible that this compound could also modulate pathways related to cell cycle control, apoptosis, and GPCR-mediated signaling in various cell lines.

Efficacy Studies in Non-Human Disease Models (e.g., rodent models of specific conditions)

Efficacy studies in non-human disease models have been conducted for compounds containing the azetidine moiety, demonstrating their potential therapeutic utility.

For example, a bicyclic azetidine derivative, BRD3914, has shown significant in vivo antimalarial activity. nih.gov In a humanized mouse model infected with Plasmodium falciparum, oral administration of BRD3914 resulted in parasite clearance and a durable cure without recrudescence. nih.gov This highlights the potential of azetidine-containing compounds in infectious disease models.

In the context of central nervous system disorders, the non-imidazole H3 receptor agonist VUF16839, which features a 4-(3-aminoazetidin-1-yl)pyrimidine core, was evaluated in a social recognition test in mice. acs.orgnih.gov The compound induced an amnesic effect, demonstrating its ability to cross the blood-brain barrier and exert central effects. acs.orgnih.gov

Furthermore, inhibitors of Fatty Acid-Binding Protein 4 (FABP4), for which pyridazinone-based compounds with amino groups have been optimized, have shown protective effects in knockout animal models against the development of insulin (B600854) resistance and other pathological events linked to metabolic syndrome and atherosclerosis. researchgate.net Pharmacological inhibition of FABP4 with small molecules has been shown to simulate the phenotype of FABP4-deficient animals. researchgate.net

The following table summarizes the in vivo efficacy of related azetidine-containing compounds in different disease models.

Compound/Compound ClassDisease ModelSpeciesObserved Efficacy
BRD3914Malaria (P. falciparum)Humanized MiceParasite clearance, durable cure
VUF16839Social RecognitionMiceAmnesic effect, indicating CNS activity
FABP4 InhibitorsMetabolic Syndrome/AtherosclerosisRodent ModelsProtective effects against insulin resistance
Data derived from studies on antimalarial azetidines, H3R agonists, and FABP4 inhibitors. acs.orgresearchgate.netnih.govnih.gov

These studies underscore the potential of azetidine-containing scaffolds, such as that in this compound, to demonstrate efficacy in a range of non-human disease models.

Pharmacodynamic Markers and Mechanism of Action Elucidation in Pre-clinical Systems

The elucidation of the mechanism of action for novel compounds in pre-clinical systems heavily relies on the identification and use of pharmacodynamic (PD) markers. These markers provide a measurable indication of a biological response to a drug and are crucial for confirming target engagement and understanding the downstream effects.

For compounds targeting specific receptors, changes in downstream signaling molecules can serve as PD markers. For instance, for agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a promising target for psychotic disorders, monitoring the modulation of dopamine (B1211576) D2 receptor activity could serve as a PD marker, as TAAR1 activation can indirectly influence dopaminergic pathways. mdpi.com

In the context of enzyme inhibition, the accumulation of a substrate or the reduction of a product can be a direct PD marker. For 4-chlorobenzoyl-coenzyme A dehalogenase, the formation of 4-hydroxybenzoyl-CoA from 4-CBA-CoA is a direct measure of enzyme activity and could be used to assess the in vivo efficacy of an inhibitor. nih.gov

For compounds that modulate signaling pathways, such as the PI3K/Akt pathway, the phosphorylation status of key proteins like Akt can be a valuable PD marker. nih.gov Similarly, for compounds affecting the NF-kappaB pathway, the nuclear translocation of NF-kappaB subunits can be quantified. nih.gov

The following table provides examples of potential pharmacodynamic markers that could be relevant for a compound like this compound, based on the activities of related molecules.

Potential Target/PathwayPotential Pharmacodynamic MarkerAnalytical Method
G Protein-Coupled Receptors (e.g., H3R)Changes in cAMP levels, downstream protein phosphorylationImmunoassay, Western Blot
Kinases (e.g., Akt)Phosphorylation status of the kinase or its substratesWestern Blot, Immunohistochemistry
PI3K/Akt/NF-kappaB PathwayPhospho-Akt levels, nuclear NF-kappaB levelsWestern Blot, Immunofluorescence
Transporters (e.g., FABP4)Levels of endogenous ligands (e.g., fatty acids)Mass Spectrometry, HPLC
This table is a conceptual representation based on the activities of related compounds. researchgate.netmdpi.comnih.govnih.gov

By establishing and validating such PD markers in pre-clinical systems, researchers can gain a deeper understanding of the mechanism of action of this compound and guide its further development.

Metabolic Stability and Biotransformation of 1 4 Chlorobenzoyl Azetidin 3 Amine Pre Clinical, Non Human

In Vitro Metabolic Stability in Subcellular Fractions

No data has been found regarding the in vitro metabolic stability of 1-(4-Chlorobenzoyl)azetidin-3-amine in subcellular fractions such as liver microsomes or hepatocytes. This type of study is fundamental to determine a compound's intrinsic clearance rate by exposing it to the primary metabolic enzymes found in the liver. nih.gov The stability of a compound in these systems, often measured by its half-life (t½), helps predict its persistence in the body. researchgate.netnih.gov For many compounds, rapid metabolism in liver microsomes can indicate a short duration of action in vivo. nih.gov

Identification and Characterization of Major Metabolites

There is no available information identifying or characterizing the metabolites of this compound. The process of biotransformation can lead to the formation of various metabolites through oxidative, reductive, or hydrolytic pathways, often facilitated by cytochrome P450 (CYP) enzymes. nih.govnih.gov Identifying these metabolites is crucial as they can have their own pharmacological activity or toxicity.

Enzyme Kinetics of Metabolism for this compound

Specific details on the enzyme kinetics for the metabolism of this compound are not documented in the available literature. Understanding the kinetics, including which specific enzymes (e.g., individual CYP isozymes) are responsible for metabolism, is essential for predicting potential drug-drug interactions. nih.gov

Future Perspectives and Research Trajectories for 1 4 Chlorobenzoyl Azetidin 3 Amine Chemistry

Advancing Azetidine (B1206935) Scaffold Design for Enhanced Target Specificity

The azetidine ring is a valuable building block in drug design, in part because its strained nature allows for unique chemical reactivity and structural conformations. rsc.org Advances in synthetic chemistry are enabling the creation of densely functionalized azetidine rings, which can be diversified into a wide array of fused, bridged, and spirocyclic ring systems. nih.gov This diversification is critical for enhancing target specificity. By strategically modifying the azetidine scaffold, chemists can fine-tune the molecule's shape, polarity, and hydrogen-bonding capabilities to achieve more precise interactions with biological targets.

One key goal is to establish extensive libraries of azetidine-based scaffolds that can be used for pharmaceutical design. sciencedaily.com The development of simpler, more efficient synthetic routes to access core structures like NH-azetidines (azetidines with an unprotected nitrogen atom) is a significant step in this direction. sciencedaily.com These unprotected nitrogens provide a direct handle for further chemical modification, making it easier for drug designers to build new compounds with tailored properties. sciencedaily.com Incorporating rigid structures, such as the azetidine ring, into drug candidates can lead to more promising pharmaceuticals by reducing conformational flexibility and improving binding affinity. mdpi.com

Scaffold TypePotential Advantage for Target SpecificityResearch Focus
Fused Azetidines Constrained conformation mimics peptide turns.Developing novel cycloaddition and cyclization reactions.
Bridged Azetidines Introduces complex 3D topology.Exploring intramolecular ring-closing strategies.
Spirocyclic Azetidines Increases sp3 character and vectoral diversity.Solid-phase synthesis for rapid library generation. nih.gov
NH-Azetidines Provides a reactive site for facile diversification.Optimizing direct synthetic routes to avoid protecting groups. sciencedaily.com

Integration of Artificial Intelligence and Machine Learning in Azetidine Compound Optimization

ML algorithms, such as graph neural networks (GNNs), can learn the complex relationships between the structure of an azetidine compound and its biological activity. nih.gov This allows for high-throughput virtual screening of large compound databases, prioritizing candidates with the highest potential for further investigation and reducing the reliance on resource-intensive experimental screening. nih.gov For azetidine optimization, ML models can predict how specific structural modifications will affect properties like binding affinity, solubility, and toxicity, guiding more informed and efficient decision-making. africansciencegroup.comnih.gov Furthermore, AI is being applied to retrosynthetic analysis, helping chemists devise the most efficient and scalable synthetic routes for complex azetidine targets. ijsetpub.comiscientific.org

Key AI/ML Applications in Azetidine Optimization:

Quantitative Structure-Activity Relationship (QSAR): Building models to predict the biological activity of new azetidine analogs. ijmsci.org

De Novo Design: Using generative models like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) to design entirely new azetidine molecules with desired properties. ijmsci.org

Reaction Prediction: Employing models to predict the outcomes and yields of chemical reactions used to synthesize and modify azetidines. ijsetpub.com

Lead Optimization: Using reinforcement learning to iteratively modify azetidine structures to maximize desired properties like target binding. ijmsci.org

Opportunities for Novel Therapeutic Applications of 1-(4-Chlorobenzoyl)azetidin-3-amine Scaffolds

The unique structural features of the azetidine scaffold present in this compound make it a promising candidate for a range of therapeutic applications. Azetidines are already components of approved drugs and are being actively investigated for treating neurological disorders such as Parkinson's disease and Tourette's syndrome. sciencedaily.com

Recent research has identified that certain azetidine derivatives possess potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis, the bacterium that causes tuberculosis. acs.orgresearchgate.net These compounds appear to work by inhibiting the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall, through a novel mechanism that does not generate detectable resistance. acs.orgresearchgate.net This opens a significant opportunity for developing new anti-TB drugs based on the azetidin-3-amine (B9764) core.

Moreover, the this compound structure contains a p-aminobenzoic acid (PABA)-like fragment, a well-known building block in medicinal chemistry. PABA derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. mdpi.com This suggests that scaffolds derived from this compound could be explored for similar applications. Additionally, other nitrogen-containing heterocycles, such as 1,3,4-thiadiazole, have shown promise as anticonvulsant agents by acting on the GABAa pathway, indicating another potential therapeutic avenue for investigation. frontiersin.org

Potential Therapeutic AreaRationale Based on Scaffold
Antitubercular Agents Demonstrated activity of azetidine derivatives against Mycobacterium tuberculosis. acs.orgresearchgate.net
Neurological Disorders Known application of azetidines in developing treatments for CNS diseases. sciencedaily.com
Anticancer/Anti-inflammatory Structural similarity to PABA derivatives with known bioactivity. mdpi.com
Anticonvulsants Potential to interact with CNS targets like the GABAa pathway, similar to other heterocycles. frontiersin.org

Addressing Synthetic Challenges and Scale-Up for Azetidine-Based Compounds

Despite their desirability in drug discovery, the synthesis of azetidines can be challenging due to the inherent strain of the four-membered ring. rsc.orgmdpi.com Developing reliable, scalable, and cost-effective synthetic methods is crucial for the widespread use of compounds like this compound in pharmaceutical development. sciencedaily.com

Historically, the synthesis of certain azetidines, particularly those with an unsubstituted NH group, has involved arduous laboratory processes. sciencedaily.com However, recent advances are overcoming these hurdles. Researchers have focused on developing new reaction methodologies that can be performed under mild conditions and tolerate a broad range of chemical functionalities. rsc.org The optimization of these synthetic routes is a continuous process, often requiring hundreds of experiments to perfect reaction conditions, yields, and purification methods. sciencedaily.com

A key area of development is the creation of synthetic pathways that allow for the diversification of the azetidine scaffold from a common intermediate. This approach, utilized in the creation of compound libraries, enables the efficient production of numerous analogs for screening. nih.gov As promising azetidine-based drug candidates emerge, the focus will shift to ensuring these synthetic routes are scalable, meaning they can be adapted from laboratory-scale production (milligrams to grams) to industrial-scale manufacturing (kilograms) without significant loss of efficiency or purity.

Unexplored Biological Targets and Pathways for Azetidin-3-amine Derivatives

While some biological targets for azetidine-containing compounds are known, a vast landscape of potential molecular interactions remains unexplored. The discovery that certain azetidines inhibit Mycobacterium tuberculosis growth via a previously uncharacterized mechanism highlights this potential. acs.org Transcriptomic analysis of bacteria treated with these compounds confirmed a mode of action distinct from existing cell wall inhibitors, suggesting that these molecules engage with novel targets or pathways involved in mycolic acid biosynthesis. acs.orgresearchgate.net

This finding underscores the importance of target deconvolution studies for azetidin-3-amine derivatives. Identifying the specific enzymes or proteins that these compounds interact with is a critical next step. Such knowledge would not only elucidate their mechanism of action but also enable structure-based drug design to create next-generation analogs with improved potency and selectivity.

Future research should also investigate other potential biological pathways. For instance, given the prevalence of nitrogen-containing heterocycles in CNS-active drugs, exploring the interaction of azetidin-3-amine derivatives with various neurotransmitter receptors, ion channels, and transporters in the brain is a logical direction. The structural similarity to PABA suggests that enzymes involved in folate metabolism or other pathways where PABA is a substrate could also be relevant targets. mdpi.com A systematic screening of azetidine libraries against diverse panels of biological targets will be instrumental in uncovering new therapeutic opportunities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Chlorobenzoyl)azetidin-3-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution, where 4-chlorobenzoyl chloride reacts with azetidin-3-amine under inert conditions (e.g., dry THF, 0–5°C). Catalytic bases like triethylamine or DMAP are often used to deprotonate the amine and drive the reaction . Alternative routes involve coupling reagents (e.g., HATU or EDCI) for amide bond formation in polar aprotic solvents (DMF, DCM) .
  • Key Variables : Temperature control minimizes side reactions (e.g., hydrolysis of the acyl chloride). Solvent polarity affects reaction kinetics, with DMF favoring faster coupling but requiring rigorous purification to remove residual reagents. Yields typically range from 60–85% depending on stoichiometric ratios and purification methods .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^{13}C NMR identify the azetidine ring (δ 3.5–4.5 ppm for CH2_2 groups) and the 4-chlorobenzoyl moiety (aromatic protons at δ 7.4–8.1 ppm). The amine proton may appear as a broad singlet (~δ 2.5 ppm) .
  • X-ray Crystallography : SHELX software is widely used for small-molecule refinement. ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen-bonding networks, critical for confirming stereochemistry and intermolecular interactions .

Q. How does the 4-chlorobenzoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing chlorine atom activates the carbonyl group, enhancing electrophilicity. This facilitates nucleophilic attack at the carbonyl carbon (e.g., by amines or alcohols). Steric hindrance from the benzoyl group, however, may reduce reactivity compared to aliphatic acyl derivatives .

Advanced Research Questions

Q. What computational strategies are effective for modeling hydrogen-bonding interactions in this compound crystals?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular electrostatic potential surfaces, identifying NH⋯O=C hydrogen bonds. Hirshfeld surface analysis quantifies intermolecular interactions, distinguishing dominant contacts (e.g., N–H⋯O vs. C–H⋯Cl) .
  • Validation : Compare computational results with experimental X-ray data (e.g., bond lengths, angles) to refine force fields and improve predictive accuracy for crystal packing .

Q. How can researchers resolve discrepancies between theoretical and experimental bioactivity data for this compound?

  • Troubleshooting :

  • Purity Verification : Use HPLC-MS to rule out impurities affecting biological assays .
  • Solubility Optimization : Adjust solvent systems (e.g., DMSO-water mixtures) to ensure compound dissolution without aggregation.
  • Target Validation : Perform dose-response assays and competitive binding studies to confirm specificity for suspected biological targets (e.g., enzymes or receptors) .

Q. What challenges arise in refining crystallographic data for this compound, particularly with twinned crystals?

  • Crystallographic Refinement :

  • Twinning : Use SHELXL’s TWIN and BASF commands to model twinning ratios. High-resolution data (≤1.0 Å) improves the reliability of anisotropic displacement parameters .
  • Disorder : For disordered chlorobenzoyl groups, apply PART and SUMP constraints to refine occupancy ratios.
    • Validation Tools : R-factor convergence (<5%) and CheckCIF/PLATON alerts ensure structural integrity .

Q. How does the azetidine ring’s strain impact the compound’s conformational flexibility in solution vs. solid state?

  • Dynamic Analysis :

  • VT-NMR : Variable-temperature 1^1H NMR (e.g., −80°C to 25°C) detects ring puckering or chair-boat transitions.
  • Molecular Dynamics (MD) : Simulations (e.g., AMBER) reveal torsional barriers and ring-opening pathways under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.